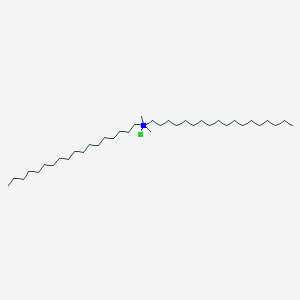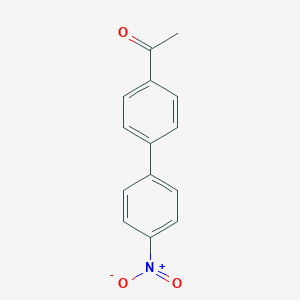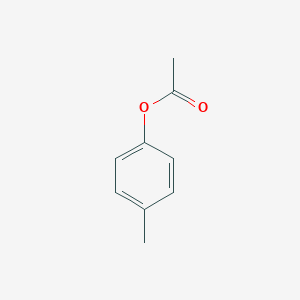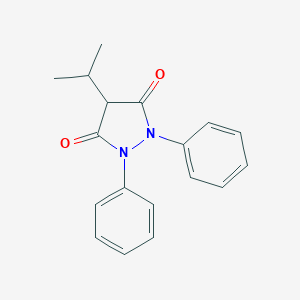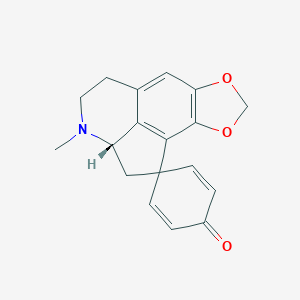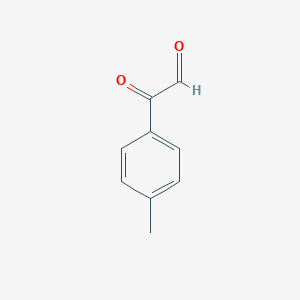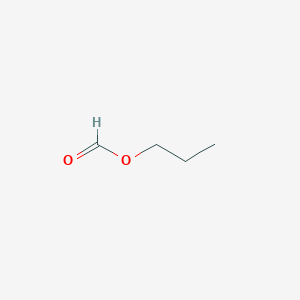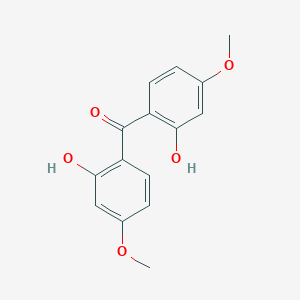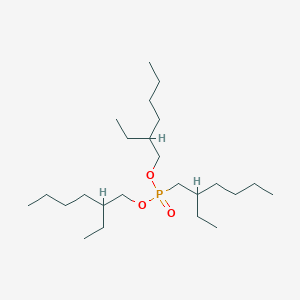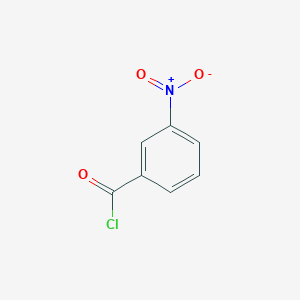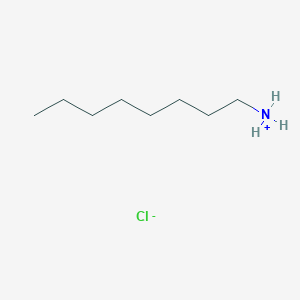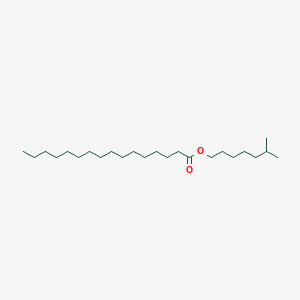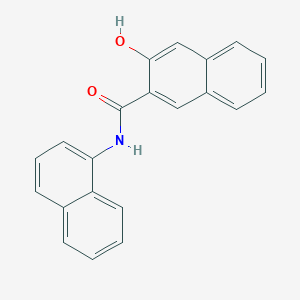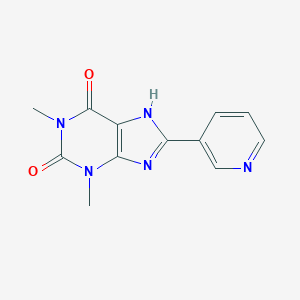
8-(3-Pyridyl)theophylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-Pyridyl)theophylline is a chemical compound that belongs to the class of methylxanthine derivatives. It is commonly used as a research tool in various scientific fields due to its unique properties.
Mécanisme D'action
8-(3-Pyridyl)theophylline acts as a competitive antagonist of the adenosine A1 receptor. It blocks the binding of adenosine to the receptor, thereby preventing its inhibitory effects on neurotransmission. This leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine, which results in various physiological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 8-(3-Pyridyl)theophylline are mainly due to its action on the adenosine receptor system. It has been shown to increase the release of neurotransmitters such as dopamine and norepinephrine, which are involved in various physiological processes such as mood regulation, attention, and memory. The compound has also been shown to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-(3-Pyridyl)theophylline in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to study the effects of blocking this receptor without affecting other adenosine receptors. However, one limitation of using this compound is its relatively low potency compared to other adenosine receptor antagonists.
Orientations Futures
There are several future directions for research on 8-(3-Pyridyl)theophylline. One area of interest is its potential use as a therapeutic agent for various neurological and psychiatric disorders. Another area of research is the development of more potent and selective adenosine receptor antagonists based on the structure of 8-(3-Pyridyl)theophylline. Additionally, further studies are needed to elucidate the exact mechanisms underlying the compound's anti-inflammatory and immunomodulatory effects.
Conclusion:
In conclusion, 8-(3-Pyridyl)theophylline is a unique compound with a wide range of scientific research applications. Its high selectivity for the adenosine A1 receptor makes it a valuable tool in studying the adenosine receptor system. Further research is needed to fully understand the compound's potential therapeutic applications and to develop more potent and selective adenosine receptor antagonists.
Méthodes De Synthèse
8-(3-Pyridyl)theophylline can be synthesized by reacting 3-pyridylboronic acid with theophylline in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired product with high purity.
Applications De Recherche Scientifique
8-(3-Pyridyl)theophylline has a wide range of scientific research applications. It is commonly used as a tool in studying the adenosine receptor system, which plays a crucial role in various physiological processes such as neurotransmission, cardiovascular function, and immune response. The compound has also been used in the study of caffeine metabolism, as it is a structural analogue of caffeine.
Propriétés
Numéro CAS |
1029-62-5 |
|---|---|
Nom du produit |
8-(3-Pyridyl)theophylline |
Formule moléculaire |
C12H11N5O2 |
Poids moléculaire |
257.25 g/mol |
Nom IUPAC |
1,3-dimethyl-8-pyridin-3-yl-7H-purine-2,6-dione |
InChI |
InChI=1S/C12H11N5O2/c1-16-10-8(11(18)17(2)12(16)19)14-9(15-10)7-4-3-5-13-6-7/h3-6H,1-2H3,(H,14,15) |
Clé InChI |
XUYWNICQFANXQY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CN=CC=C3 |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CN=CC=C3 |
Autres numéros CAS |
1029-62-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



